molecular formula C11H16N2O2 B15255065 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde

5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde

Cat. No.: B15255065
M. Wt: 208.26 g/mol
InChI Key: LDZQNWJOXXHOEK-UHFFFAOYSA-N
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Description

5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde is a complex organic compound that features a furan ring substituted with a carbaldehyde group and a methylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde typically involves multi-step organic reactionsThe final step involves the attachment of the methylated pyrrolidine moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carboxylic acid
  • 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-methanol
  • 5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-nitro

Uniqueness

5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[methyl-(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c1-12-6-5-9(7-12)13(2)11-4-3-10(8-14)15-11/h3-4,8-9H,5-7H2,1-2H3

InChI Key

LDZQNWJOXXHOEK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)N(C)C2=CC=C(O2)C=O

Origin of Product

United States

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